1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
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Overview
Description
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is a synthetic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . It is a derivative of D-ribitol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 4 is replaced by a sulfur atom. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol can be synthesized through several steps starting from D-riboseThe synthetic route typically involves the following steps :
Protection of Hydroxyl Groups: D-ribose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Introduction of Sulfur: The protected intermediate is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfur atom at position 4.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be used to remove or substitute the isopropylidene group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Derivatives with different protecting groups.
Scientific Research Applications
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of nucleoside analogs, which have potential anticancer and antiviral activities.
Biological Studies: The compound is used to study the effects of sulfur-containing nucleosides on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thio-sugars and thio-nucleosides.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The sulfur atom in the compound enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
Comparison with Similar Compounds
Similar Compounds
1,4-Anhydro-2,3-di-O-isopropylidene-4-thio-D-ribitol: Similar structure but with different protecting groups.
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol: Another derivative with a different protecting group at position 5.
Uniqueness
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is unique due to its specific isopropylidene protection and the presence of a sulfur atom at position 4. This combination of features enhances its stability and makes it a valuable intermediate for the synthesis of biologically active nucleoside analogs .
Properties
Molecular Formula |
C8H14O3S |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
[(3aR,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI Key |
YCABSTBYVZTCQI-DSYKOEDSSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CS[C@H]([C@@H]2O1)CO)C |
Canonical SMILES |
CC1(OC2CSC(C2O1)CO)C |
Origin of Product |
United States |
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